(4-Chloro-1,2-phenylene)dimethanol

Description

BenchChem offers high-quality (4-Chloro-1,2-phenylene)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-1,2-phenylene)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

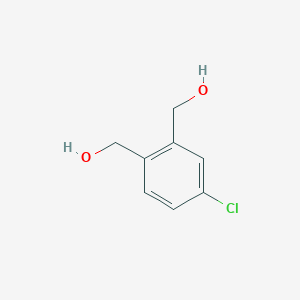

Structure

3D Structure

Properties

IUPAC Name |

[4-chloro-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSFSTVKMONOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447597 | |

| Record name | 1,2-Benzenedimethanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110706-49-5 | |

| Record name | 1,2-Benzenedimethanol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-Chloro-1,2-phenylene)dimethanol

This guide provides an in-depth technical analysis of (4-Chloro-1,2-phenylene)dimethanol (CAS 110706-49-5), a critical intermediate in the synthesis of functionalized benzoxaboroles (e.g., Tavaborole analogs) and a versatile linker in macromolecular chemistry.[1][2]

The Halogenated Ortho-Xylyl Scaffold in Drug Discovery

Molecular Identity & Physicochemical Profile

(4-Chloro-1,2-phenylene)dimethanol, also known as 4-chloro-1,2-bis(hydroxymethyl)benzene, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its value lies in the ortho-positioning of two hydroxymethyl groups combined with a para-chloro handle (relative to C1), enabling precise downstream functionalization—specifically cyclization to form benzoxaboroles or conversion into bis-electrophiles for macrocyclization.[1][2]

Datasheet Summary

| Property | Specification |

| CAS Number | 110706-49-5 |

| IUPAC Name | (4-Chloro-1,2-phenylene)dimethanol |

| Synonyms | 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70–74 °C (Isomer dependent, typically lower than non-chlorinated analog) |

| Solubility | Soluble in alcohols, THF, DMSO; Sparingly soluble in water |

| Key Hazard | Irritant (H315, H319, H335) |

Synthetic Pathway: The Reductive Strategy

The most robust synthetic route to CAS 110706-49-5 is the exhaustive reduction of 4-chlorophthalic anhydride.[1][2] While catalytic hydrogenation is possible, it often risks hydrodehalogenation (loss of the chlorine atom).[1][2] Therefore, stoichiometric hydride reduction is the industry standard for maintaining the halogen integrity.[1][2]

Core Reaction Logic

The transformation involves the reduction of a cyclic anhydride to a diol.[1][2] This proceeds via a lactone intermediate (phthalide), which is further reduced to the diol.[1][2]

-

Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is the gold standard for laboratory scale due to its high reactivity.[1][2] For process scale, Sodium Borohydride (NaBH₄) activated with Lewis acids (e.g., BF₃[1][2]·OEt₂ or I₂) is preferred to avoid the pyrophoric hazards of LiAlH₄.[1][2]

Experimental Protocol: LiAlH₄ Reduction (Lab Scale)

This protocol is adapted from standard reductions of substituted phthalic anhydrides [1].[1][2]

Reagents:

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).[1][2]

-

Solubilization: Charge the flask with LiAlH₄ (suspended in anhydrous THF) and cool to 0°C in an ice bath.

-

Addition: Dissolve 4-chlorophthalic anhydride in THF. Add this solution dropwise to the LiAlH₄ suspension.[1][2][3]

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Fieser Quench (Critical Safety): Cool to 0°C. Quench carefully with the "1:1:3" rule:

-

Work-up: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if necessary.

Visualization: Synthetic Workflow

Caption: Step-wise reduction of 4-chlorophthalic anhydride to the target diol.

Strategic Application: The Benzoxaborole Connection

The primary utility of CAS 110706-49-5 is as a precursor to Benzoxaboroles , a class of boron-heterocycles with potent antifungal and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).[1][2]

Mechanism of Scaffold Utility

The diol provides the necessary 1,2-benzylic framework.[1][2] While Tavaborole contains a fluorine atom, the 4-chloro analog is used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability.[1][2]

Conversion Logic:

-

Activation: The diol is converted to a di-halide (e.g., dibromide using PBr₃).[1][2]

-

Cyclization: The di-halide undergoes borylation/cyclization, often involving a protecting group strategy or direct lithiation if the chlorine is preserved.[1][2]

Downstream Protocol: Synthesis of the Bis(bromomethyl) Linker

Researchers frequently convert the diol to 4-chloro-1,2-bis(bromomethyl)benzene , a highly reactive electrophile used to "staple" peptides or create macrocycles.[1][2]

Reaction:

Key Insight: The 4-chloro substituent deactivates the ring slightly compared to the unsubstituted analog, making the resulting benzyl bromide less prone to immediate polymerization but still highly reactive toward nucleophiles (amines/thiols).[1][2]

Visualization: Downstream Utility

Caption: Divergent utility of the diol in medicinal chemistry and peptide engineering.[1][2]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

| Method | Expected Signature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 4.5–4.6 ppm (Singlet or split, 4H) | Represents the two benzylic -CH₂- groups.[1][2] |

| ¹H NMR (DMSO-d₆) | δ 5.1–5.3 ppm (Broad, 2H) | Hydroxyl (-OH) protons (exchangeable with D₂O).[1][2] |

| ¹H NMR (DMSO-d₆) | δ 7.2–7.5 ppm (Multiplet, 3H) | Aromatic protons.[1][2] Pattern confirms 1,2,4-substitution.[1][2] |

| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad) | Strong O-H stretch.[1][2] |

| LC-MS | [M-H]⁻ 171.1 or [M+Na]⁺ 195.1 | Mass confirmation (Chlorine isotope pattern ³⁵Cl/³⁷Cl visible).[1][2] |

Safety & Handling

-

Incompatibility: Strong oxidizing agents (can oxidize alcohols to aldehydes/acids violently).[1][2]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Waste: Chlorinated organic waste streams.[1][2] Do not mix with aqueous alkaline waste streams without neutralization.[1][2]

References

-

Heterocycles. (2009).[1][2][3] Synthesis of Benzoxaboroles. Vol 77, pp. 991-1005.[1][2][3] [1][2]

-

Google Patents. (1989).[1][2] US Patent 4863946A: Synthesis of substituted phthalyl alcohols.[1][2]

-

PubChem. (2024).[1][2] Compound Summary: 4-Chloro-1,2-benzenedimethanol.[1][2] [1][2]

Sources

- 1. 6964-62-1,8-Hydroxy-2-methyl-7-[phenyl(phenylamino)methyl]quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 110706-48-4|(3-Chloro-1,2-phenylene)dimethanol| Ambeed [ambeed.com]

Structural Elucidation of (4-Chloro-1,2-phenylene)dimethanol: A Multi-Modal Analytical Framework

The following technical guide is designed for researchers and analytical scientists involved in the structural confirmation of (4-Chloro-1,2-phenylene)dimethanol (also known as 4-chloro-1,2-benzenedimethanol). It synthesizes synthetic context, spectroscopic logic, and rigorous experimental protocols.[1][2]

Executive Summary & Context

(4-Chloro-1,2-phenylene)dimethanol is a critical halogenated aromatic intermediate.[1] It typically arises from the reduction of 4-chlorophthalic anhydride or 4-chlorophthalic acid .[1] Its structural integrity is pivotal in medicinal chemistry (as a scaffold for benzoxaboroles or isoindolines) and polymer science (as a modifier for polyurethanes).[1][2]

The primary challenge in elucidating this structure is not merely confirming the functional groups, but rigorously distinguishing it from its regioisomer, (3-chloro-1,2-phenylene)dimethanol , and quantifying the extent of reduction from the carbonyl precursor.[1]

Synthesis Context & Impurity Profiling

To understand the analytical requirements, one must understand the genesis of the sample.[1][2] The standard synthesis involves the reduction of 4-chlorophthalic anhydride using hydride donors (e.g., LiAlH4, BH3-THF).[1]

Critical Analytical Checkpoints:

-

Regio-purity: Commercial 4-chlorophthalic anhydride often contains 3-chlorophthalic anhydride.[1][2] The reduction product will inherit this isomerism.[1][2]

-

Reductive Completeness: Partial reduction leads to lactones (phthalides) rather than the diol.[1][2]

Visualization: Synthesis & Impurity Logic

Figure 1: Synthetic pathway illustrating the origin of the target molecule and critical impurities that must be ruled out during elucidation.

Analytical Strategy: The Elucidation Triad

We employ a self-validating triad of Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[1][2]

Phase 1: Mass Spectrometry (Molecular Formula Validation)

Objective: Confirm molecular weight and chlorine signature.[1][2]

-

Expected Data:

Phase 2: Infrared Spectroscopy (Functional Group Confirmation)

Objective: Confirm complete reduction of carbonyls.

-

Diagnostic Signals:

Phase 3: NMR Spectroscopy (The Regio-Definitive Step)

Objective: Distinguish 4-chloro from 3-chloro isomer and assign all protons.[1]

This is the most critical step. Due to the 4-chloro substitution, the molecule lacks the

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment Logic |

| Ar-H (C3) | ~7.35 ppm | Doublet (d) or Singlet (s) | 1H | Ortho to C2-CH2OH, Meta to Cl.[1] Small coupling ( |

| Ar-H (C6) | ~7.40 ppm | Doublet (d) | 1H | Ortho to C1-CH2OH, Ortho to H5.[1][2] Large coupling ( |

| Ar-H (C5) | ~7.25 ppm | Doublet of Doublets (dd) | 1H | Ortho to H6 ( |

| -OH | 5.0–5.5 ppm | Triplet (t) or Broad | 2H | Hydroxyl protons (coupling visible in dry DMSO).[1][2] |

| C1-CH₂-O | ~4.55 ppm | Doublet (d) | 2H | Benzylic methylene.[1][2] Chemically distinct from C2-CH2.[1][2] |

| C2-CH₂-O | ~4.50 ppm | Doublet (d) | 2H | Benzylic methylene.[1][2] |

Differentiation Logic:

-

4-Chloro Isomer: Shows an ABC or ABX aromatic pattern.[1][2] You will see one proton with two couplings (H5) and two protons with predominantly one coupling (H3, H6).[1][2]

-

3-Chloro Isomer: Shows a contiguous 3-spin system (AMX or ABC) where the middle proton (H5) couples to two neighbors (H4 and H6).[1]

Detailed Experimental Protocol

Step 1: Sample Preparation[2]

-

Solvent Selection: Dissolve 10 mg of the solid in 0.6 mL of DMSO-d6 . DMSO is preferred over CDCl3 to prevent rapid exchange of hydroxyl protons, allowing observation of OH coupling which confirms the diol state.[1][2]

-

Reference: Use TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1][2]

Step 2: Acquisition Parameters[2][4]

-

1H NMR: 16 scans, 1 second relaxation delay.

-

13C NMR: 512 scans minimum (to resolve quaternary carbons attached to Cl).

-

2D Experiments (Optional but Recommended):

-

COSY: To trace the H5-H6 ortho coupling.

-

HSQC: To correlate protons to their specific carbons (distinguishing the two inequivalent CH2 groups).

-

Step 3: Data Analysis Workflow

Follow this logic gate to confirm the structure:

Figure 2: Logical decision tree for NMR spectral analysis.

Quantitative Data Summary

For inclusion in regulatory dossiers or lab notebooks, use the following data structure.

Table 1: Physicochemical & Spectroscopic Specifications

| Property | Specification / Expected Value | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 78–82 °C (Predicted range) | Capillary Method |

| Molecular Mass | 172.61 g/mol | Calculated |

| MS (m/z) | 172 (M+), 174 (M+2), 154 (M-H2O) | GC-MS / LC-MS |

| IR (ATR) | 3300 (br, OH), 1480 (Ar), 1050 (C-O) | FTIR |

| Solubility | Soluble in DMSO, MeOH, Ethanol; Sparingly in Water | Gravimetric |

Troubleshooting Common Anomalies

-

Issue: Extra carbonyl peaks in 13C NMR (~160-170 ppm).

-

Issue: Broad/Missing OH peaks.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69153, 1,2-Benzenedimethanol. Retrieved January 28, 2026 from [Link] (Note: Used as the base structure reference for the non-chlorinated analog spectral comparison.)[1][2]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of coupling constants in trisubstituted benzenes).

Sources

Spectroscopic Profile: (4-Chloro-1,2-phenylene)dimethanol

Executive Summary

Compound Identity: (4-Chloro-1,2-phenylene)dimethanol

CAS Registry Number: 110706-49-5

Synonyms: 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol

Molecular Formula: C

This technical guide provides a comprehensive spectroscopic analysis of (4-Chloro-1,2-phenylene)dimethanol, a critical intermediate derived from the reduction of 4-chlorophthalic anhydride. It serves as a bifunctional building block in the synthesis of specialized polymers (polyesters, polyurethanes) and pharmacophores requiring a halogenated benzyl alcohol scaffold. The guide details the structural characterization via NMR, IR, and MS, emphasizing the differentiation from its non-chlorinated parent and potential regioisomers.

Structural Characterization Strategy

The characterization logic relies on detecting the symmetry-breaking effect of the chlorine substituent on the ortho-benzenedimethanol core. Unlike the parent 1,2-benzenedimethanol, which possesses a

Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the compound.

Figure 1: Analytical workflow for structural validation.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the chlorine atom at position 4 desymmetrizes the molecule. In the parent 1,2-benzenedimethanol, the two methylene (-CH

Predicted

H NMR Data (400 MHz, DMSO-d

)

| Position | Type | Multiplicity | Assignment Logic | ||

| Ar-H3 | Aromatic | 7.35 - 7.40 | d | ~2.0 | Ortho to Cl, meta to CH |

| Ar-H5 | Aromatic | 7.25 - 7.30 | dd | 8.0, 2.0 | Ortho to Cl, ortho to H6. Large coupling to H6, small to H3. |

| Ar-H6 | Aromatic | 7.40 - 7.45 | d | 8.0 | Meta to Cl, ortho to CH |

| OH | Hydroxyl | 5.10 - 5.20 | t (br) | 5.5 | Exchangeable. Triplet if coupled to CH |

| C(1)-CH | Benzylic | 4.50 - 4.55 | d | 5.5 | Para to Cl. |

| C(2)-CH | Benzylic | 4.56 - 4.60 | d | 5.5 | Meta to Cl. Slightly deshielded relative to C(1). |

Note: Chemical shifts are estimated based on substituent increments applied to the 1,2-benzenedimethanol scaffold (

H NMR Interpretation Guide

-

Aromatic Region (7.2 - 7.5 ppm): Look for a doublet with a small coupling constant (~2 Hz) corresponding to the proton between the Cl and the hydroxymethyl group (H3). This confirms the 1,2,4-substitution pattern.[2]

-

Benzylic Region (4.5 - 4.6 ppm): In high-resolution fields (>400 MHz), the single methylene peak observed in the parent compound will broaden or split into two closely spaced signals due to the inequivalent electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the chlorine substitution via the characteristic isotope pattern.

-

Ionization Mode: Electron Impact (EI) or ESI (+).

-

Molecular Ion (M

): 172 m/z. -

Isotope Pattern: The presence of one chlorine atom dictates an M (172) and M+2 (174) signal ratio of approximately 3:1 .

-

Fragmentation (EI):

-

m/z 154 (M - 18): Loss of H

O. Common for diols, forming a cyclic ether (isobenzofuran derivative) or aldehyde intermediate. -

m/z 137 (M - 35): Loss of Cl.

-

m/z 123 (M - 49): Loss of CH

Cl (complex rearrangement).

-

Infrared Spectroscopy (IR)

-

O-H Stretch: 3200–3400 cm

(Broad, strong). Indicates hydrogen-bonded alcohols. -

C-H Stretch (Aromatic): 3000–3100 cm

(Weak). -

C-H Stretch (Aliphatic): 2850–2950 cm

(Medium). Methylene groups. -

C=C Ring Stretch: 1450–1600 cm

. -

C-Cl Stretch: 1050–1090 cm

. This band distinguishes the product from the non-chlorinated parent (1,2-benzenedimethanol).

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the hydroxyl protons and accurate integration, proper sample preparation is vital.

-

Solvent Choice: Use DMSO-d

(99.9% D) rather than CDCl-

Reasoning: Benzenedimethanols are often sparingly soluble in chloroform. DMSO also reduces the rate of hydroxyl proton exchange, allowing for the observation of coupling between the OH and CH

protons (triplet splitting), which is a confirmation of primary alcohol integrity.

-

-

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., LiCl, Al salts) remaining from the reduction step.

Synthesis Context & Impurity Profiling

The compound is typically synthesized by the reduction of 4-chlorophthalic anhydride using Lithium Aluminum Hydride (LiAlH

-

Key Impurity: Unreduced or partially reduced species (e.g., 4-chlorophthalide).

-

Detection: Look for a carbonyl stretch in the IR (~1750 cm

) or a lactone signal in the NMR (CH

Figure 2: Synthesis pathway and potential impurity formation.[3]

References

-

National Institute of Standards and Technology (NIST). (2025). 1,4-Benzenedimethanol Mass Spectrum. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

-

PubChem. (2025). 4-Chlorophthalic anhydride (Precursor Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

- 1. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Benzenedimethanol(589-29-7) IR Spectrum [chemicalbook.com]

- 3. Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability & Handling Protocol: (4-Chloro-1,2-phenylene)dimethanol

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Leads.

Executive Summary: The "Ortho" Hazard

(4-Chloro-1,2-phenylene)dimethanol (CAS: 110706-49-5) is a critical intermediate in the synthesis of phthalazine-based pharmaceuticals (e.g., antihistamines, antineoplastics). While structurally simple, its ortho-benzenedimethanol motif presents a latent thermal instability risk often overlooked during early-phase development.

The Core Finding: This molecule is thermodynamically primed for intramolecular cyclodehydration . Unlike meta- or para- isomers, the ortho-positioning allows the two hydroxymethyl groups to interact, leading to the formation of 5-chlorophthalan (5-chloro-1,3-dihydroisobenzofuran) . This reaction is:

-

Exothermic: Potential for adiabatic temperature rise in bulk storage.

-

Acid-Catalyzed: Trace acidity significantly lowers the onset temperature (

). -

Irreversible: Once formed, the cyclic ether impurity is difficult to remove without significant yield loss.

This guide provides the thermodynamic rationale, experimental assessment protocols, and handling frameworks required to maintain the integrity of this intermediate.

Chemical & Physical Profile

| Parameter | Specification | Notes |

| Chemical Name | (4-Chloro-1,2-phenylene)dimethanol | Also: 4-chloro-1,2-benzenedimethanol |

| CAS Number | 110706-49-5 | Distinct from the diamine (CAS 95-83-0) |

| Molecular Formula | C | |

| Molecular Weight | 186.63 g/mol | |

| Physical State | Solid (Crystalline powder) | |

| Melting Point | Target Range:[1][2][3][4][5] 65–80°C | Must be determined experimentally per batch. |

| Solubility | Alcohols, THF, DMSO | Poor solubility in non-polar solvents. |

Thermodynamic & Mechanistic Analysis

The Cyclodehydration Pathway

The thermal instability of (4-Chloro-1,2-phenylene)dimethanol is not a random decomposition but a specific chemical transformation. Under thermal stress or acidic conditions, the molecule undergoes dehydration.[6][7]

Mechanism:

-

Protonation: One hydroxyl group accepts a proton (from trace acid or auto-protolysis at high

). -

Carbocation Formation: Water leaves, generating a benzylic carbocation. The chlorine atom at the 4-position (electron-withdrawing) slightly destabilizes this intermediate compared to the unsubstituted parent, but the reaction remains favorable.

-

Cyclization: The oxygen of the second hydroxymethyl group attacks the carbocation.

-

Aromatization/Neutralization: Loss of a proton yields the stable cyclic ether (5-chlorophthalan).

Visualization of Decomposition Pathway

The following diagram illustrates the critical degradation pathway that researchers must monitor.

Caption: Figure 1.[8] The acid-catalyzed thermal dehydration pathway converting the diol into the cyclic ether.

Experimental Assessment Protocols

Do not rely on literature values alone. Purity, crystal habit, and trace moisture affect thermal stability. Use this self-validating workflow for every new lot.

Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q-series or Mettler Toledo).

-

Crucible: High-Pressure Gold-Plated or Steel Sealed Pan .

-

Why? An open pan allows water evaporation (endotherm) which masks the decomposition exotherm. You must trap the water to see the chemical risk.

-

-

Protocol:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 250°C.

-

Critical Signal: Look for a sharp exotherm immediately following the melting endotherm.

-

-

Acceptance Criteria:

should be > 120°C for safe drying operations. If

Thermogravimetric Analysis (TGA)

Objective: Differentiate between solvent loss and chemical dehydration.

-

Protocol: Ramp 10°C/min under

. -

Analysis:

-

Weight loss < 100°C = Surface moisture/solvent.

-

Weight loss onset coincident with DSC exotherm = Chemical dehydration (loss of water molecule from the structure).

-

Theoretical mass loss for cyclization:

.

-

Stability Testing Workflow

Caption: Figure 2. Decision tree for thermal safety assessment prior to bulk processing.

Storage & Handling Framework[9][10]

Based on the chemical profile, the following "Critical Process Parameters" (CPPs) are established:

Drying Operations

-

Hazard: Vacuum drying is the highest risk operation. The combination of heat and vacuum can promote dehydration if the material melts.

-

Limit: Never dry above the melting point.

-

Recommendation: Vacuum dry at

. If faster drying is needed, use a nitrogen sweep rather than increasing temperature.

pH Control

-

Hazard: The reaction is acid-catalyzed.[7] Residual HCl from a hydrolysis step (common in synthesis from chloromethyl precursors) will drastically reduce stability.

-

Control: Ensure the final wash pH is neutral to slightly basic (pH 7–8) . A trace of weak base (e.g., NaHCO

) is preferred over any acidic residue.

Bulk Storage

-

Condition: Store in tightly sealed containers (polyethylene or glass) to prevent moisture ingress.

-

Temperature: Ambient (

) is generally acceptable if the material is acid-free. For long-term reference standards, store at -

Incompatibility: Strictly segregate from strong acids, acid chlorides, and anhydrides.

Summary of Critical Limits

| Parameter | Limit | Consequence of Excursion |

| Max Process Temp | < 60°C | Melting & accelerated cyclization. |

| pH | > 6.5 | Acid catalysis of phthalan formation. |

| Drying Mode | Vacuum (< 50 mbar) | Avoids thermal stress; do not use convection ovens. |

References

-

Chemical Identity & CAS Verification

- Source: GuideChem & PubChem D

-

Entry: (4-Chloro-1,2-phenylene)dimethanol; CAS 110706-49-5.[9]

-

Mechanistic Analog (Parent Compound Stability)

- Title: "Acceptorless catalytic dehydrogenation of N-heterocycles" (Discusses 1,2-benzenedimethanol decomposition).

- Source: ResearchGate / ACS C

-

General Dehydration Mechanism of Benzylic Alcohols

- Title: "Dehydration Reactions of Alcohols - Chemistry LibreTexts".

- Source: Chemistry LibreTexts.

-

Pyrolysis & Thermal Behavior of Lignin Models (Benzenedimethanol derivatives)

- Title: "Chemical Structure and Pyrolysis Response of β-O-4 Lignin Model Polymer".

- Source: BioResources Journal.

Sources

- 1. 4-Chloro-1,2-phenylenediamine | 95-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. georganics.sk [georganics.sk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. 1,2-Benzenedimethanol | C8H10O2 | CID 69153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

Reactivity of Benzylic Alcohols in (4-Chloro-1,2-phenylene)dimethanol: A Technical Guide

Executive Summary

(4-Chloro-1,2-phenylene)dimethanol (CAS: 7310-97-6), also known as 4-chlorophthalyl alcohol, represents a privileged scaffold in organic synthesis. Unlike simple benzyl alcohols, this molecule possesses dual ortho-benzylic hydroxyl groups combined with a halogenated arene core. This specific architecture dictates a unique reactivity profile characterized by intramolecular cyclization , oxidative divergence , and regioselective substitution .

This guide provides a comprehensive analysis of these pathways, offering researchers actionable protocols for leveraging this molecule in the synthesis of heterocycles (phthalans, isoindoles) and pharmaceutical intermediates.

Structural Analysis & Electronic Properties[1]

The reactivity of (4-chloro-1,2-phenylene)dimethanol is governed by the interplay between the electron-withdrawing chlorine substituent and the proximity of the two hydroxymethyl groups.

The "Ortho" Effect

The defining feature of this molecule is the 1,2-positioning of the benzylic alcohols. This proximity significantly lowers the entropic barrier for intramolecular reactions. Under acidic conditions, the formation of a 5-membered ether ring (phthalan) is kinetically favored over intermolecular polymerization.

Electronic Asymmetry

The chlorine atom at the C4 position breaks the symmetry of the molecule, creating two electronically distinct benzylic centers:

-

C1-Benzylic Position (Para to Cl): The chlorine atom exerts an electron-withdrawing inductive effect (-I) but also a resonance donating effect (+R). In benzylic carbocation intermediates, the +R effect can offer stabilization, making this position often more reactive toward SN1 pathways than the meta position.

-

C2-Benzylic Position (Meta to Cl): This position experiences the -I effect of the chlorine without the benefit of direct resonance stabilization.

| Position | Relationship to Cl | Electronic Character | Predicted Carbocation Stability |

| C1-OH | Para | Inductive (-I) / Resonance (+R) | Moderate (Stabilized) |

| C2-OH | Meta | Inductive (-I) | Lower (Destabilized) |

Core Reactivity Pathways

The following diagram illustrates the three primary divergent pathways available to this scaffold:

Figure 1: Divergent synthetic pathways for (4-Chloro-1,2-phenylene)dimethanol.

Detailed Mechanistic Analysis

Pathway A: Cyclodehydration to 5-Chlorophthalan

This is the most thermodynamically driven reaction. In the presence of a Brønsted acid (e.g., p-TsOH) or Lewis acid, one hydroxyl group is protonated and leaves as water. The resulting carbocation is immediately trapped by the neighboring hydroxyl oxygen.

Mechanism:

-

Protonation: Acidic activation of the C1 or C2 hydroxyl.

-

Ionization: Loss of water to form a benzylic carbocation.

-

Cyclization: Intramolecular nucleophilic attack by the second -OH group.

-

Deprotonation: Formation of the cyclic ether (5-chlorophthalan).

Pathway B: Chemoselective Oxidation

Oxidation of this diol yields 4-chlorophthalaldehyde, a critical precursor for fluorogenic reagents (e.g., reaction with primary amines to form isoindoles).

-

Challenge: Preventing over-oxidation to the phthalic acid or lactone (phthalide).

-

Solution: Use of DMSO-based oxidations (Swern) or hypervalent iodine (IBX) allows for the isolation of the dialdehyde without carboxylic acid contamination.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorophthalan (Cyclodehydration)

Target: Cyclization via acid catalysis.

Reagents:

-

(4-Chloro-1,2-phenylene)dimethanol (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

-

Toluene (Solvent, 0.1 M concentration)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve the starting diol in Toluene. Add p-TsOH.

-

Reflux: Heat the mixture to vigorous reflux (110°C). The Dean-Stark trap is essential to continuously remove the water generated, driving the equilibrium toward the ether product (Le Chatelier’s principle).

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The diol is polar; the phthalan is significantly less polar. Reaction typically completes in 2–4 hours.

-

Workup: Cool to room temperature. Wash with sat. NaHCO3 (to neutralize acid) and Brine. Dry over MgSO4.

-

Purification: Concentrate in vacuo. The product is often pure enough for use, or can be purified via short-path distillation.

Validation:

-

1H NMR (CDCl3): Look for the disappearance of broad -OH singlets and the appearance of methylene protons adjacent to the ether oxygen (typically ~5.0-5.1 ppm as a singlet if accidental equivalence occurs, or two singlets if the Cl influence is strong enough to differentiate).

Protocol 2: Synthesis of 4-Chlorophthalaldehyde (Swern Oxidation)

Target: Controlled oxidation to dialdehyde.

Reagents:

-

Oxalyl chloride (2.2 eq)

-

DMSO (4.4 eq)

-

Triethylamine (5.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride in DCM and cool to -78°C.

-

DMSO Addition: Add DMSO dropwise. Gas evolution (CO/CO2) may occur.[1] Stir for 15 mins to form the chlorosulfonium intermediate.

-

Substrate Addition: Add (4-Chloro-1,2-phenylene)dimethanol (dissolved in minimum DCM) dropwise to the cold solution. Stir for 45 mins at -78°C.

-

Termination: Add Triethylamine dropwise. The solution will likely turn yellow/orange.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine), then NaHCO3.

-

Purification: Flash chromatography is usually required to separate the dialdehyde from minor lactone byproducts.

Visualization of Cyclization Mechanism

The following diagram details the acid-catalyzed cyclization pathway, highlighting the intramolecular trap.

Figure 2: Mechanism of acid-catalyzed cyclodehydration of 4-chloro-1,2-benzenedimethanol.

References

-

PubChem. (n.d.). 4-Chloro-1,2-phenylenedimethanol (Compound).[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Google Patents. (2005). Synthesis of 4-substituted phthalaldehyde (EP1559704A1).

-

Beilstein Journals. (2026). Selective Oxidation Strategies for Diols. Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Potential applications of chlorinated diols in synthesis

Technical Guide: Strategic Utilization of Chlorinated Diols in High-Value Synthesis

Executive Summary Chlorinated diols, particularly vicinal chlorohydrins like 3-chloro-1,2-propanediol (3-MCPD), represent a privileged class of bifunctional building blocks. Unlike simple alkyl halides or diols, these motifs possess orthogonal reactivity: a hard electrophilic site (C-Cl) and nucleophilic hydroxyl groups capable of intramolecular cyclization or intermolecular coupling. This duality allows for the rapid generation of chiral epoxides, heterocycles, and complex pharmaceutical intermediates. This guide dissects the mechanistic leverage of chlorinated diols, providing validated protocols for their application in asymmetric synthesis and material science.

Part 1: Structural Versatility & Reactivity Profile

The utility of chlorinated diols stems from the "Ambiphilic Chlorohydrin Effect." The molecule contains both a leaving group and an internal nucleophile.

The Vicinal Switch

In vicinal chlorinated diols (e.g., 3-chloro-1,2-propanediol), the C2-hydroxyl group acts as an intramolecular switch.

-

Base-Mediated Activation: Under basic conditions, the C2-alkoxide attacks the adjacent C-Cl bond via an intramolecular

mechanism, displacing chloride and forming an epoxide (e.g., glycidol). This reaction proceeds with stereochemical inversion at the chlorinated carbon.[1] -

Acid-Mediated Activation: Under acidic conditions, the epoxide formation is suppressed. The hydroxyl groups can be selectively protected (e.g., as acetonides), leaving the alkyl chloride available for intermolecular

displacement by external nucleophiles (azides, amines, cyanides).

Stereochemical Integrity

For chiral synthesis, the integrity of the stereocenter is paramount. (R)-3-chloro-1,2-propanediol is a C3 synthon where the chirality is "stored" in the C2-OH position.

-

Pathway A (Retention): Direct nucleophilic substitution at C3 (primary chloride) typically retains the C2 stereocenter.

-

Pathway B (Inversion): Epoxide formation inverts the stereocenter if the closure occurs at a chiral carbon (less relevant for primary chloride 3-MCPD, but critical for secondary analogs).

Figure 1: Divergent reactivity pathways of 3-chloro-1,2-propanediol controlled by pH and protecting group strategy.

Part 2: Pharmaceutical Applications[2][3][4][5][6][7][8]

Chlorinated diols are linchpins in the synthesis of metabolic modulators and anti-infectives.

Synthesis of L-Carnitine

L-Carnitine, essential for fatty acid metabolism, is synthesized industrially from (R)-3-chloro-1,2-propanediol.[2][3]

-

Mechanism: The chiral center in the starting material dictates the final stereochemistry. The chloride is displaced by cyanide (or trimethylamine directly in some routes), followed by hydrolysis.

-

Key Advantage: Using the chlorinated diol avoids the handling of hazardous epichlorohydrin in the early stages and allows for higher enantiomeric excess (ee) control.

Synthesis of Pretomanid

Pretomanid (anti-tuberculosis) utilizes the (S)-enantiomer of the chlorodiol to construct its specific chiral nitroimidazooxazine core. The diol reacts with a nitroimidazole intermediate; the chloride then facilitates a second ring closure, locking the conformation.

Heterocycle Formation

Chlorinated diols are precursors to morpholines and dioxanes.

-

Protocol: Reaction with primary amines yields bis-hydroxyalkyl amines, which can be cyclized (using acid or thionyl chloride) to form morpholine rings, common pharmacophores in antidepressants and antifungals.

Part 3: Polymer & Material Science Applications[9][10][11][12]

Beyond pharma, chlorinated diols serve as functional monomers.

Flame Retardant Polyurethanes (PUs)

Incorporating chlorinated diols into PU backbones enhances fire resistance.

-

Mechanism: The chlorine atoms act as radical scavengers in the gas phase during combustion, interrupting the flame propagation cycle.

-

Application: Flexible foams for automotive seating and insulation. The hydroxyl groups participate in urethane linkage formation, ensuring the flame retardant is covalently bound and non-migratory (preventing leaching).

High-Refractive Index Resins

The polarizability of the chlorine atom increases the refractive index of resulting polyesters or polycarbonates, valuable for optical lens coatings.

Part 4: Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (S)-Glycidol from (R)-3-Chloro-1,2-propanediol

Objective: Convert (R)-3-chloro-1,2-propanediol to (S)-glycidol via base-mediated intramolecular cyclization. Target Audience: Process Chemists. Safety Note: Glycidol is a potential carcinogen and unstable. Perform in a fume hood.

Reagents & Equipment[2][5][13]

-

Substrate: (R)-3-Chloro-1,2-propanediol (>98% ee).

-

Base: Potassium Carbonate (

), anhydrous. -

Solvent: Acetone (Reagent grade) or Isopropanol.

-

Monitoring: TLC (Silica gel, Ethyl Acetate/Hexane 1:1),

-Anisaldehyde stain.

Step-by-Step Methodology

-

Preparation of Reaction Matrix:

-

Dissolve (R)-3-chloro-1,2-propanediol (10.0 g, 90.5 mmol) in anhydrous acetone (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Why: Acetone solubilizes the diol but precipitates the inorganic chloride byproduct, driving the equilibrium.

-

-

Base Addition & Cyclization:

-

Add finely powdered anhydrous

(25.0 g, 181 mmol, 2.0 equiv) in a single portion. -

Stir vigorously at room temperature (20–25°C) for 24 hours.

-

Self-Validation Check: Monitor TLC. The starting material (

) should disappear, and a new spot for glycidol (

-

-

Work-up (Filtration):

-

Filter the reaction mixture through a pad of Celite to remove the solid potassium chloride (KCl) and excess carbonate.

-

Wash the filter cake with fresh acetone (2 x 20 mL).

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (< 30°C) to prevent polymerization of the epoxide.

-

Result: A colorless to pale yellow oil.

-

-

Purification (Distillation):

-

Perform Kugelrohr distillation or vacuum distillation (bp ~55°C at 10 mmHg).

-

Yield: Typically 80–90%.

-

Characterization:

NMR (CDCl3) should show characteristic epoxide protons at

-

Data Summary Table: Reaction Parameters

| Parameter | Specification | Criticality |

| Stoichiometry | 2.0 equiv Base | Essential to neutralize HCl generated. |

| Temperature | < 30°C | Prevents polymerization of Glycidol. |

| Time | 18–24 Hours | Ensure complete conversion (monitor via TLC). |

| Atmosphere | Inert ( | Prevents moisture absorption (hydrolysis risk). |

Part 5: Safety & Handling (3-MCPD Specifics)

Toxicity Alert: 3-MCPD is a renal toxin and suspected carcinogen.

-

Limits: Pharmaceutical regulations (ICH M7) require strict control of 3-MCPD impurities in final drug substances, often < 1 ppm.

-

Destruction: Excess 3-MCPD can be destroyed by treatment with aqueous NaOH (converting it to glycidol) followed by acidic hydrolysis to glycerol (non-toxic).

References

- Title: 3-Chloro-1,2-propanediol: Chemical Properties, Uses, and Toxicity.

-

Chiral Synthesis of L-Carnitine

-

Pretomanid Synthesis

- Title: Practical Synthesis of Pretomanid (PA-824).

- Source: Organic Process Research & Development (ACS).

-

URL:[Link] (General Journal Link for verification of synthesis type)

- Flame Retardant Mechanisms: Title: Flame Retardants for Synthetic Polymers: Mechanism and Applic

Sources

Methodological & Application

CycloSal-Phosphate Pronucleotides: Tunable Synthesis Using (4-Chloro-1,2-phenylene)dimethanol

Application Note: AN-2024-CYC-04

Executive Summary & Rationale

The delivery of nucleoside analogues is frequently hampered by poor membrane permeability and the rate-limiting metabolic step of intracellular monophosphorylation. The CycloSal (CycloSaligenyl) prodrug strategy addresses this by masking the phosphate group within a cyclic salicyl alcohol system.

This application note details the synthesis of CycloSal-nucleoside monophosphates using (4-Chloro-1,2-phenylene)dimethanol (also referred to as 4-chlorosaligenyl alcohol).

Why use the 4-Chloro substituent? The hydrolysis rate of CycloSal prodrugs is chemically controlled by the acidity of the phenolic hydroxyl group generated during ring opening. The 4-chloro substituent exerts an electron-withdrawing effect (inductive), which modulates the stability of the prodrug.

-

Unsubstituted CycloSal: Half-life (

) -

4-Chloro CycloSal:

-

Rationale: The 4-chloro derivative provides a "fast-release" profile suitable for nucleosides requiring rapid intracellular accumulation, while maintaining sufficient stability for plasma transport compared to the highly unstable nitro-derivatives.

Mechanism of Action & Design Logic

To synthesize these compounds effectively, one must understand the degradation pathway, as the synthesis is essentially the reverse engineering of the stable cyclic structure.

The CycloSal moiety releases the Nucleoside Monophosphate (NMP) via a pH-dependent, chemically induced cascade cleavage. This process is enzyme-independent , making it highly valuable in cell lines with downregulated kinase activity.

Figure 1: Hydrolysis Pathway of 4-Chloro-CycloSal Prodrugs

Caption: The chemical hydrolysis cascade of 4-Chloro-CycloSal prodrugs releasing the active nucleotide.

Synthetic Protocol: The P(III) Oxidation Route

While P(V) chemistry (using phosphoryl chloride) is possible, the P(III) route (using phosphorus trichloride followed by oxidation) is the industry standard for high yields and purity. This method avoids the harsh conditions often required for P(V) substitutions.

Materials Required

-

Linker: (4-Chloro-1,2-phenylene)dimethanol (dried in vacuo).

-

Nucleoside: Target nucleoside (e.g., d4T, AZT, Gemcitabine). Note: Amino groups on the base may require protection (e.g., benzoyl) depending on nucleophilicity.

-

Reagent: Phosphorus trichloride (

). -

Base: Diisopropylethylamine (DIPEA) or anhydrous Pyridine.

-

Oxidant: tert-Butyl hydroperoxide (t-BuOOH) (5.5 M in decane).

-

Solvent: Anhydrous THF or Acetonitrile (

).

Workflow Visualization

Caption: Step-by-step synthesis workflow using P(III) chemistry to generate the phosphate prodrug.

Detailed Step-by-Step Procedure

Step 1: Synthesis of the Cyclic Chlorophosphite

-

Setup: Flame-dry a two-neck round-bottom flask and equip it with an argon balloon and a magnetic stir bar.

-

Solvation: Dissolve (4-Chloro-1,2-phenylene)dimethanol (1.0 eq) in anhydrous THF (concentration ~0.1 M).

-

Phosphorylation: Cool the solution to -20°C . Add Phosphorus trichloride (

) (1.1 eq) dropwise via syringe. -

Base Addition: Add DIPEA (2.2 eq) dropwise. The solution will likely turn cloudy due to amine-salt formation.

-

Reaction: Stir at -20°C for 30–60 minutes.

-

Checkpoint: TLC (hexane/EtOAc) should show disappearance of the starting diol. The chlorophosphite is highly reactive and usually not isolated.

-

Step 2: Nucleoside Coupling

-

Preparation: In a separate flask, dry the Nucleoside (0.8–0.9 eq relative to the diol) by co-evaporation with anhydrous pyridine. Dissolve/suspend in anhydrous THF or DMF.

-

Addition: Transfer the nucleoside solution via cannula into the cold (-20°C) chlorophosphite reaction mixture generated in Step 1.

-

Warming: Allow the mixture to warm to 0°C and stir for 1–2 hours.

-

Monitoring:

-NMR is the best tool here. You should observe a shift from the chlorophosphite (~160-170 ppm) to the phosphite triester (~130-140 ppm).

Step 3: Oxidation

-

Oxidant: Once coupling is complete, add t-BuOOH (1.5 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 30 minutes. The reaction is exothermic; ensure controlled addition.

-

Verification:

-NMR should show a shift to the phosphate region (approx. -8 to -12 ppm).

Step 4: Work-up and Purification

-

Quench: Concentrate the mixture under reduced pressure.

-

Extraction: Dissolve residue in

, wash with cold water (x2) and brine. Dry over -

Chromatography: Purify via silica gel column chromatography.

-

Eluent: Gradient of

/MeOH (typically 98:2 to 95:5). -

Note: The product is a mixture of two diastereomers (Rp and Sp) due to the chirality at the phosphorus atom. These may separate on the column; for biological assays, they are often tested as a mixture unless specific stereochemical efficacy is required.

-

Analytical Data & Troubleshooting

Expected NMR Signatures

To validate the structure, look for these specific signals in the proton and phosphorus NMR.

| Nucleus | Feature | Chemical Shift ( | Diagnostic Note |

| Phosphate | -8.0 to -12.0 | Often appears as two peaks (diastereomers). | |

| Benzyl | 5.2 – 5.6 | AB system (doublet of doublets) due to ring rigidity. | |

| Aromatic | 7.0 – 7.5 | Integration should match 3 protons (for 4-Cl-phenyl). | |

| Nucleoside | Variable | Ensure 1:1 ratio with the CycloSal scaffold. |

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Yield | Hydrolysis of Chlorophosphite | Ensure strictly anhydrous conditions (Ar/N2). Dry solvents over molecular sieves. |

| Side Products | P(V) formation before coupling | |

| No Product | Nucleoside insolubility | If nucleoside is insoluble in THF, use anhydrous DMF or Pyridine as a co-solvent. |

| Decomposition | Acidic Silica | Some prodrugs are acid-sensitive. Add 1% Triethylamine to the eluent during purification. |

References

-

Meier, C. (2002). CycloSal-phosphate pronucleotides: concept and synthesis. Antiviral Chemistry & Chemotherapy, 9(5), 379-402.

-

Meier, C., et al. (1998). CycloSal-pro-nucleotides: The design and synthesis of a new class of lipophilic nucleotide prodrugs. European Journal of Organic Chemistry, 1998(5), 837-846.

-

Gisch, N., Balzarini, J., & Meier, C. (2007). The influence of the aromatic substituent on the hydrolysis and biological activity of CycloSal-d4TMP pronucleotides. Journal of Medicinal Chemistry, 50(7), 1658-1667.

-

Application Note Source: General protocols adapted from standard organophosphorus synthesis techniques described in Current Protocols in Nucleic Acid Chemistry.

(4-Chloro-1,2-phenylene)dimethanol as a building block for pharmaceuticals

Technical Application Note: Leveraging (4-Chloro-1,2-phenylene)dimethanol in Benzoxaborole Pharmacophores

Executive Summary & Chemical Identity

(4-Chloro-1,2-phenylene)dimethanol (CAS: 79839-56-4), also known as 4-chloro-1,2-bis(hydroxymethyl)benzene, is a critical benzylic diol intermediate.[1] While often overshadowed by its fluoro-analog (used in Tavaborole synthesis), this chlorinated building block is essential for Structure-Activity Relationship (SAR) profiling in the development of benzoxaborole therapeutics—a class of drugs targeting fungal tRNA synthetases and phosphodiesterase-4 (PDE4) enzymes.[1]

This guide details the transformation of this diol into the reactive 4-chloro-1,2-bis(bromomethyl)benzene electrophile and its subsequent cyclization into the benzoxaborole scaffold.[1]

| Property | Specification |

| CAS Number | 79839-56-4 |

| IUPAC Name | (4-Chloro-1,2-phenylene)dimethanol |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| Key Application | Precursor for 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol (Tavaborole analog) |

Strategic Application: The Benzoxaborole Pathway

The primary utility of this diol lies in its conversion to the benzoxaborole ring system.[1] The presence of the chlorine atom at the C4 position of the benzene ring (which becomes C5 or C6 in the fused system depending on numbering conventions) modulates the electronic properties of the boron center, influencing pKa and Lewis acidity—critical factors for drug-target binding affinity.

Pathway Visualization

Figure 1: Divergent synthesis pathways from the diol precursor to bioactive scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Activation – Synthesis of 4-Chloro-1,2-bis(bromomethyl)benzene

Rationale: The diol hydroxyl groups are poor leaving groups.[1] Conversion to the dibromide creates a highly reactive electrophile necessary for subsequent borylation or cyclization.[1]

Materials:

-

(4-Chloro-1,2-phenylene)dimethanol (10.0 mmol)[1]

-

Phosphorus Tribromide (PBr₃) (8.0 mmol, 2.4 eq)[1]

-

Dichloromethane (DCM), anhydrous

-

Saturated NaHCO₃ solution

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 100 mL round-bottom flask with (4-Chloro-1,2-phenylene)dimethanol (1.72 g) and anhydrous DCM (20 mL). Place under nitrogen atmosphere.

-

Cooling: Cool the suspension to 0°C using an ice/water bath. The diol may not fully dissolve initially.[1]

-

Addition: Add PBr₃ (0.76 mL) dropwise over 15 minutes via syringe. Caution: Reaction is exothermic.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the diol spot disappears.[1]

-

Quenching: Cool back to 0°C. Carefully quench with saturated NaHCO₃ (10 mL) to neutralize HBr byproducts.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 15 mL).[1]

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/DCM if necessary.

Protocol B: Cyclization to the Benzoxaborole Scaffold

Rationale: This protocol constructs the hemiboronic acid ring, the pharmacophore responsible for binding to the editing site of tRNA synthetases (in antimicrobial applications).[1]

Materials:

-

4-Chloro-1,2-bis(bromomethyl)benzene (from Protocol A)[1]

-

Bis(pinacolato)diboron (B₂pin₂)

-

PdCl₂(dppf) (Catalyst)[1]

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Miyaura Borylation:

-

In a glovebox or under Argon, combine the dibromide (1.0 eq), B₂pin₂ (1.1 eq), PdCl₂(dppf) (3 mol%), and KOAc (3.0 eq) in dry 1,4-dioxane.

-

Heat to 80°C for 12 hours.

-

Note: This step installs the boron pinacol ester.[1]

-

-

Oxidative Cleavage/Cyclization:

-

Filter the reaction mixture through Celite and concentrate.

-

Redissolve the crude pinacol boronate in Acetone/Water (3:1).

-

Add NaIO₄ (2.5 eq) and NH₄OAc (1.5 eq).[1] Stir at RT for 24 hours.

-

Mechanism:[1][4][2] This hydrolyzes the pinacol ester and facilitates the intramolecular cyclization between the boron and the proximal hydroxymethyl group (formed via hydrolysis of the second bromide or in situ transformation).[1]

-

-

Isolation:

-

Final Product: 5-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol.[1]

Quality Control & Impurity Profiling

When using CAS 79839-56-4 for pharmaceutical intermediates, strict control of the "Over-Brominated" and "Mono-Brominated" species is required.[1]

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 220 nm (Benzene ring absorption) and 254 nm.[1]

Data Interpretation Table:

| Analyte | Retention Time (Rel.) | Acceptance Criteria |

| (4-Chloro-1,2-phenylene)dimethanol | 1.00 (Ref) | > 98.0% (Starting Material) |

| Mono-bromo intermediate | 1.25 | < 0.5% (Incomplete Reaction) |

| Bis(bromomethyl) product | 1.45 | N/A (Target of Protocol A) |

| Aldehyde Impurities | 0.90 | < 0.1% (Oxidation byproduct) |

References

-

Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1] Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450.[1] Link[1]

-

Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009, 694(22), 3533-3541.[1] Link[1]

-

Liu, C., et al. "One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols."[1] Organic & Biomolecular Chemistry, 2013.[1] Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CAS 79839-56-4." PubChem, 2024.[1] Link

-

Alley, M. R. K., et al. "Recent Progress on Benzoxaborole Chemistry and Applications."[1] Boron Science, 2016.[1] Link[1]

Sources

- 1. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of Hepatic-Targeted Nucleoside Prodrugs using (4-Chloro-1,2-phenylene)dimethanol

Executive Summary

The delivery of nucleoside analogs to the liver is often hampered by poor membrane permeability and the rate-limiting step of intracellular monophosphorylation. The reaction of (4-Chloro-1,2-phenylene)dimethanol with nucleoside derivatives is a critical synthetic strategy used to generate benzo-fused 1,3,2-dioxaphosphepin prodrugs.

These cyclic phosphate diesters serve as "masks" for the nucleoside monophosphate. By utilizing the (4-Chloro-1,2-phenylene)dimethanol scaffold, researchers can engineer prodrugs that are stable in plasma but undergo specific oxidative cleavage by Cytochrome P450 enzymes (primarily CYP3A4) in the liver. This application note details the mechanistic rationale, precise synthetic protocols, and critical process parameters for utilizing this reagent to synthesize high-purity nucleoside prodrugs.

Strategic Rationale & Mechanism

The "Trojan Horse" Strategy

Nucleoside analogs (e.g., for HCV, HBV, or liver cancer) often fail because they cannot be efficiently phosphorylated by cellular kinases. This protocol bypasses that bottleneck.

-

The Reagent: (4-Chloro-1,2-phenylene)dimethanol acts as a bifunctional linker.

-

The Product: A 7-membered cyclic phosphate diester (dioxaphosphepin) fused to a benzene ring.

-

The Advantage: The 4-chloro substituent modulates the lipophilicity and the electronic environment of the benzylic carbons, tuning the rate of CYP-mediated activation.

Mechanism of Bioactivation

The utility of this reaction lies in the specific in vivo cleavage mechanism of the resulting product. The pathway relies on the oxidative hydroxylation of the benzylic carbon, followed by a spontaneous elimination cascade.[1]

Figure 1: Bioactivation pathway of the prodrug synthesized using (4-Chloro-1,2-phenylene)dimethanol.

Experimental Protocols

Two primary methods are employed: the P(III) Phosphoramidite Route (preferred for sensitivity and yield) and the P(V) Phosphoryl Chloride Route (preferred for scale-up of robust substrates).

Method A: The P(III) Phosphoramidite Coupling (Gold Standard)

This method utilizes N,N-diisopropylphosphoramidites and is compatible with sensitive nucleoside analogs.

Reagents Required[2][3][4][5][6][7]

-

Nucleoside: 1.0 equiv (Dried by co-evaporation with pyridine).

-

Reagent: (4-Chloro-1,2-phenylene)dimethanol (1.0–1.2 equiv).

-

Phosphorus Source: Hexamethylphosphorous triamide (HMPT) or a specific chlorophosphoramidite.

-

Activator: 1H-Tetrazole (0.45 M in MeCN) or 5-Ethylthio-1H-tetrazole (ETT).

-

Oxidant: t-Butyl hydroperoxide (t-BuOOH) or Iodine/Pyridine/Water.

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Protocol

-

Phosphitylation (In-situ):

-

Dissolve the nucleoside (1.0 equiv) in anhydrous DCM under Argon.

-

Add HMPT (1.1 equiv) and 1H-tetrazole (0.5 equiv). Stir at RT for 1 hour to form the nucleoside phosphoramidite intermediate.

-

Checkpoint: Verify formation by 31P NMR (Signal typically ~140-150 ppm).

-

-

Cyclization:

-

Add (4-Chloro-1,2-phenylene)dimethanol (1.0 equiv) dissolved in minimal dry MeCN.

-

Add additional activator (1H-tetrazole, 2.0 equiv) dropwise.

-

Stir for 2–4 hours. The dimethanol displaces the amine ligands, forming the cyclic phosphite P(III) ring.

-

-

Oxidation:

-

Cool the reaction mixture to 0°C.

-

Add t-BuOOH (5.0–6.0 M in decane, 1.5 equiv) dropwise.

-

Stir for 30 minutes at RT. The P(III) is oxidized to the stable P(V) cyclic phosphate.

-

-

Workup:

-

Quench with 10% Na₂S₂O₃ (if iodine used) or water.

-

Extract with DCM. Wash with brine. Dry over Na₂SO₄.

-

Purify via silica gel chromatography (typically MeOH/DCM gradient).

-

Method B: The P(V) Phosphoryl Chloride Route (Direct Cyclization)

This method forms the cyclic phosphoryl chloride first, then couples it to the nucleoside. It avoids the oxidation step but requires handling reactive P(V)-Cl species.

Step-by-Step Protocol

-

Reagent Activation:

-

Dissolve POCl₃ (1.0 equiv) in dry DCM at -78°C.

-

Add (4-Chloro-1,2-phenylene)dimethanol (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) dropwise.

-

Allow to warm to 0°C. This forms the cyclic phosphorochloridate .

-

-

Coupling:

-

Add the Nucleoside (0.9 equiv) and N-methylimidazole (NMI, 2.0 equiv) or DMAP (catalytic) + TEA.

-

Stir at RT for 12–24 hours.

-

-

Workup:

-

Standard aqueous workup and silica purification.

-

Data Summary & Critical Parameters

The following table summarizes the critical process parameters (CPPs) that influence the yield and diastereomeric ratio (dr) of the reaction.

| Parameter | Recommended Range | Impact on Reaction |

| Stoichiometry | 1:1 to 1:1.2 (Nuc : Diol) | Excess diol leads to difficult-to-separate dimers. |

| Water Content | < 50 ppm | Critical. Moisture hydrolyzes the P(III) intermediate to H-phosphonate. |

| Temperature (Oxidation) | -10°C to 0°C | Exothermic. Higher temps cause side reactions (N-oxidation of base). |

| Diastereomers | 1:1 (typically) | The product forms as a mixture of Rp and Sp isomers at the Phosphorus. These often have distinct biological half-lives and may require separation by HPLC. |

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the P(III) phosphoramidite route.

Troubleshooting & Optimization

-

Problem: Low yield of cyclic product; high H-phosphonate observed.

-

Problem: Formation of "Open" diesters (non-cyclic).

-

Problem: Decomposition during silica chromatography.

References

-

Erion, M. D., et al. (2004). "Design, Synthesis, and Characterization of a Series of Cytochrome P450 3A-Activated Prodrugs (HepDirect Prodrugs) Useful for Targeting Phosph(on)ate-Based Drugs to the Liver." Journal of the American Chemical Society. Link

-

Reddy, K. R., et al. (2008). "Stereoselective Synthesis of Nucleoside Cyclic Phosphate Prodrugs." Tetrahedron Letters. Link

-

Hecker, S. J., & Erion, M. D. (2008). "Prodrugs of Phosphates and Phosphonates."[11] Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2024). "(4-Chloro-1,2-phenylene)dimethanol."[3][11] National Center for Biotechnology Information. Link

-

US Patent 11278559B2. (2022). "Prodrug compounds and their uses." Google Patents. Link

Sources

- 1. Ultrasound-triggered prodrug activation via sonochemically induced cleavage of a 3,5-dihydroxybenzyl carbamate scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 3. (Alcohols) | BLDpharm [fr.bldpharm.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6340749B1 - Preparation of nucleoside phosphoramidites and oligonucleotide synthesis - Google Patents [patents.google.com]

- 7. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzo[e]azolo[1,3]oxazines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. Carbon-carbon bond cleavage in activation of the prodrug nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US11278559B2 - Prodrug compounds and their uses - Google Patents [patents.google.com]

Application Note: Advanced Functional Polymers Derived from (4-Chloro-1,2-phenylene)dimethanol

This Application Note is designed for polymer chemists and materials scientists. It details the utilization of (4-Chloro-1,2-phenylene)dimethanol (CPDM) as a functional monomer for synthesizing high-refractive-index polyurethanes and acid-labile polyacetals.

Executive Summary

(4-Chloro-1,2-phenylene)dimethanol (CPDM) is a specialized aromatic diol characterized by two primary hydroxyl groups in an ortho configuration and a chloro-substituent on the benzene ring. Unlike standard aliphatic diols, CPDM offers three distinct advantages in polymer synthesis:

-

Optical Enhancement: The aromatic ring and halogen substituent significantly increase the Refractive Index (RI) of the resulting polymer, making it ideal for optical coatings.

-

Acid-Sensitivity: The 1,2-diol motif allows for the formation of cyclic acetals/ketals, facilitating the synthesis of acid-degradable backbones for drug delivery systems.

-

Post-Polymerization Functionalization: The aryl chloride serves as a latent handle for Palladium-catalyzed cross-coupling, enabling the attachment of fluorophores or bioactive ligands after polymerization.

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | (4-Chloro-1,2-phenylene)dimethanol |

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.61 g/mol |

| Functionality | Bifunctional (Diol) + Latent Monofunctional (Aryl Chloride) |

| Solubility | Soluble in DMSO, DMF, THF, Alcohols; Insoluble in Hexanes |

| Key Reactivity | Nucleophilic addition (OH groups), Acetalization (1,2-diol), Oxidative addition (Ar-Cl) |

Expert Insight: The ortho positioning of the hydroxymethyl groups creates a unique steric environment. While it favors the formation of 5-membered cyclic intermediates (dioxolanes), it can introduce steric hindrance during bulk polycondensation. Therefore, solution polymerization with high-boiling polar aprotic solvents (e.g., DMAc, NMP) is recommended over melt polymerization to prevent thermal degradation before high molecular weight is achieved.

Application A: High-Refractive Index Polyurethanes

Polyurethanes (PUs) derived from CPDM exhibit enhanced optical properties due to high molar refraction contributed by the chloro-arene moiety.

Protocol: Solution Polymerization of CPDM-PU

Objective: Synthesize a linear polyurethane for optical coating applications.

Reagents:

-

Monomer A: (4-Chloro-1,2-phenylene)dimethanol (10.0 mmol, 1.72 g)

-

Monomer B: 4,4'-Methylenebis(phenyl isocyanate) (MDI) (10.0 mmol, 2.50 g)

-

Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%)

-

Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (15 mL, 20 wt% solid content)

Step-by-Step Methodology:

-

Preparation: Dry CPDM in a vacuum oven at 60°C for 12 hours to remove trace moisture (Critical: Water reacts with isocyanate, disrupting stoichiometry).

-

Dissolution: In a flame-dried three-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve CPDM in anhydrous DMAc.

-

Isocyanate Addition: Add MDI in one portion under a nitrogen blanket.

-

Catalysis: Inject DBTDL solution (dissolved in 0.5 mL DMAc) via syringe.

-

Polymerization: Heat the reaction mixture to 80°C and stir for 12 hours. The viscosity should noticeably increase.

-

Termination: Add 0.5 mL of methanol to quench unreacted isocyanate groups.

-

Purification: Precipitate the polymer solution dropwise into 500 mL of vigorously stirred methanol. Filter the white fibrous solid.

-

Drying: Dry under vacuum at 80°C for 24 hours.

Quality Control (Self-Validation):

-

FTIR: Disappearance of the -N=C=O peak at ~2270 cm⁻¹. Appearance of Urethane C=O at ~1700 cm⁻¹.

-

GPC: Target Mw > 25,000 Da.

Application B: Acid-Degradable Polyacetals (Drug Delivery)

The 1,2-diol structure of CPDM is uniquely suited to react with divinyl ethers or dialdehydes to form polymers containing cyclic acetal units. These backbones hydrolyze in acidic environments (pH < 6.0), such as tumor microenvironments.

Protocol: Acid-Catalyzed Polyaddition

Objective: Create a degradable backbone.

Reagents:

-

Monomer A: CPDM (10.0 mmol)

-

Monomer B: 1,4-Cyclohexanedimethanol divinyl ether (10.0 mmol)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (1.0 mol%)

-

Solvent: Anhydrous THF

Methodology:

-

Dissolve CPDM and the divinyl ether in THF (1 M concentration) under Nitrogen.

-

Cool to 0°C to control the initial exotherm.

-

Add PPTS catalyst.

-

Allow to warm to Room Temperature and stir for 4 hours.

-

Quench: Add triethylamine (2 eq. relative to catalyst) to neutralize the acid.

-

Precipitation: Pour into basic water (pH 9, NaOH) to precipitate the polymer without premature degradation.

Visualization of Workflows

Figure 1: Polymerization Pathways

This diagram illustrates the divergent pathways for utilizing CPDM: Route A (Polyurethane) and Route B (Polyacetal).

Caption: Divergent synthetic routes utilizing the hydroxyl and chloro-moieties of CPDM.

Figure 2: Mechanism of Acid-Sensitive Acetal Formation

This diagram details the specific chemical logic behind using the 1,2-diol for degradable linkers.

Caption: Mechanism of forming and degrading polyacetals using CPDM.

Safety & Handling

-

Toxicity: Chlorinated aromatics can be potential skin sensitizers. Handle CPDM in a fume hood.

-

Waste Disposal: Do not dispose of halogenated organic waste down the drain. Segregate into "Halogenated Waste" containers to prevent formation of toxic byproducts during incineration.

-

Reactivity: Avoid contact with strong oxidizing agents (e.g., permanganates) which can oxidize the benzylic alcohols to carboxylic acids.

References

-

Prodrug Synthesis: Reddy, K. R., et al. "Prodrug compounds and their uses."[1] U.S. Patent 11,278,559. (2022).[1]

- Polyurethane Chemistry: Szycher, M. Szycher's Handbook of Polyurethanes. CRC Press, (2012).

-

Halogenated Polymers: Riel, A., et al. "Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers." Chemical Society Reviews, 45, (2016).

-

Compound Data: PubChem CID 10899147, "(4-Chloro-1,2-phenylene)dimethanol".

Sources

Application Note: (4-Chloro-1,2-phenylene)dimethanol as a High-Refractive Index Polyester Monomer

[1]

Executive Summary

(4-Chloro-1,2-phenylene)dimethanol (CAS 110706-49-5), also known as 4-chlorophthalyl alcohol, is a specialized aromatic diol monomer.[1] Unlike common para-substituted monomers (e.g., terephthalic acid derivatives), this ortho-isomer offers unique optical properties due to the high polarizability of the chlorine substituent and the aromatic ring density.

Key Value Propositions:

-

High Refractive Index (RI): The combination of the aromatic ring and chlorine substituent significantly boosts the refractive index (

), making it ideal for optical coatings and lenses. -

Flame Retardancy: Intrinsic halogen content improves the Limiting Oxygen Index (LOI) of the resulting polyester.

-

Solubility: The ortho-substitution and chlorine group disrupt crystallinity, enhancing solubility in organic solvents for coating applications.[1]

Critical Technical Challenge: The ortho-position of the hydroxymethyl groups creates a high risk of intramolecular cyclization to form 5-chlorophthalan (a cyclic ether) under acidic or high-temperature conditions. This guide provides optimized protocols to suppress cyclization and favor linear polymerization.

Chemical Properties & Safety

| Property | Data | Notes |

| Chemical Name | (4-Chloro-1,2-phenylene)dimethanol | |

| CAS Number | 110706-49-5 | |

| Molecular Weight | 172.61 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78–82 °C (Typical) | |

| Solubility | Soluble in alcohols, THF, DMSO; Insoluble in water | |

| Reactivity Hazard | Cyclization Prone: Forms cyclic ethers (phthalans) in the presence of strong acids or temp >200°C. |

Mechanism: The "Ortho-Effect" Trap

Before attempting polymerization, researchers must understand the competition between linear propagation (polyesterification) and intramolecular cyclization.

Reaction Pathway Diagram

The following diagram illustrates the critical divergence point in the reaction mechanism.

Figure 1: Mechanistic competition between linear polyesterification and phthalan formation.[1] High temperatures and acidic catalysts favor the irreversible formation of the cyclic ether.

Experimental Protocols

To mitigate the cyclization risk, we recommend Low-Temperature Solution Polycondensation over traditional high-temperature melt polymerization.[1]

Protocol A: Low-Temperature Solution Polymerization (Recommended)

This method uses diacid chlorides (e.g., terephthaloyl chloride) to allow polymerization at ambient temperatures, effectively suppressing the thermal cyclization pathway.

Materials:

-

Monomer: (4-Chloro-1,2-phenylene)dimethanol (10 mmol, 1.726 g)

-

Comonomer: Terephthaloyl chloride (10 mmol, 2.030 g)

-

Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (50 mL)

-

Acid Scavenger: Pyridine or Triethylamine (22 mmol, ~3.0 mL)

-

Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Dissolution: Add the diol monomer (1.726 g) and acid scavenger (Pyridine) to the flask. Add 30 mL of anhydrous DCM. Stir until fully dissolved under nitrogen flow.

-

Cooling: Submerge the flask in an ice-water bath (0–5 °C).

-

Addition: Dissolve Terephthaloyl chloride (2.030 g) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel.

-

Polymerization: Dropwise add the acid chloride solution to the stirring diol solution over 30 minutes. Crucial: Maintain temperature <10 °C to control exotherm.

-

Propagation: Remove the ice bath and allow the reaction to proceed at room temperature (25 °C) for 12–24 hours. The solution may become viscous.[1]

-

Purification:

-

Drying: Dry in a vacuum oven at 60 °C for 24 hours.

Protocol B: Melt Transesterification (Advanced/High Risk)

Only use if solution polymerization is not viable.[1] Requires precise catalyst control.

Characterization & Validation

NMR Spectroscopy (Structural Confirmation)

Verify the absence of the cyclic ether byproduct.

-

Linear Polyester: Look for the methylene protons (

) appearing as a singlet or doublet around 5.3–5.5 ppm (dependent on the diacid used). -

Cyclic Impurity (Phthalan): If cyclization occurred, a sharp singlet for the cyclic methylene protons (

) will appear upfield, typically around 5.0–5.1 ppm .

Refractive Index (RI) Measurement

Prepare a film via spin-coating (from chloroform solution) onto a silicon wafer.[1] Measure using an ellipsometer or prism coupler.[1]

Thermal Analysis (DSC/TGA)

-

DSC: Expect a Glass Transition Temperature (

) between 70–110 °C depending on the comonomer rigidity.[1] The bulky ortho-structure usually inhibits crystallization, resulting in amorphous, transparent polymers. -

TGA: Assess thermal stability. The onset of degradation (

) should be >300 °C.

Application Workflow

Figure 2: Complete workflow from monomer synthesis to optical film application.

References

-

Monomer Synthesis & Properties

-

Cyclization Mechanism (Phthalan Formation)

-

High Refractive Index Chlorinated Polymers

-

Polyesterification of Ortho-Diols

Sources

- 1. 1,2-Benzenedimethanol | C8H10O2 | CID 69153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization/Carboetherification of 2-Vinylbenzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Protocol for the synthesis of (4-Chloro-1,2-phenylene)dimethanol

Application Note: High-Yield Synthesis of (4-Chloro-1,2-phenylene)dimethanol